molecular formula C₁₅H₂₈O₈ B1140970 8-Carboxyoctyl-D-Galactopyranoside CAS No. 83345-63-5

8-Carboxyoctyl-D-Galactopyranoside

Cat. No. B1140970
CAS RN: 83345-63-5
M. Wt: 336.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Carboxyoctyl-D-Galactopyranoside (8-COOH-D-Galactopyranoside) is a carbohydrate-based molecule that has a wide range of applications in biochemistry and biomedical research. It is a linear molecule with an eight-carbon chain and a carboxyl group at the end. 8-COOH-D-Galactopyranoside is a key component of many synthetic pathways and has been used in various scientific research applications.

Scientific Research Applications

1. Inhibitor Evaluation in Microbial Studies

8-Carboxyoctyl-D-Galactopyranoside analogs have been synthesized and evaluated for their inhibitory effects. In a study, various analogs were assessed for their ability to inhibit the binding of the Escherichia coli-derived pilus protein PapGj96. The research demonstrated varying degrees of inhibitory efficiency, contributing to the understanding of microbial interactions and potential therapeutic interventions (Hansen & Magnusson, 1998).

2. Synthesis for Fungal and Bacterial Carbohydrate Antigens

The compound has been utilized in the synthesis of oligosaccharides related to the galactomannan from Aspergillus fumigatus. This synthesis approach plays a crucial role in developing methodologies to create complex carbohydrate structures, aiding in the research of fungal and bacterial carbohydrate antigens (Argunov, Krylov, & Nifantiev, 2016).

3. Synthesis and Structural Characterization in Biochemistry

Research has focused on the synthesis of this compound derivatives, like benzyl 6-O-benzoyl-β-D-galactopyranoside, for biochemical applications. These syntheses are significant for understanding the structural and functional roles of these compounds in biological systems (Levy, Flowers, & Sharon, 1967).

4. Applications in Xenotransplantation Research

This compound has been used in synthesizing glycosides involved in the hyperacute rejection of xenotransplantation. The synthesis of such compounds aids in understanding the biochemical processes involved in organ rejection, contributing to the field of transplant medicine (Lu, Li, Cai, & Li, 2001).

5. Study of Galectin-8 Interactions in Cancer Research

Methyl-β-D-galactopyranoside malonyl aromatic esters, structurally related to this compound, have been synthesized to target galectin-8, a protein involved in bone remodeling, cancer progression, and metastasis. Understanding these interactions is crucial for developing new therapeutic strategies in cancer treatment (Patel et al., 2020).

6. Antileishmanial Activity in Parasitic Disease Research

Derivatives of this compound have shown promising results in inhibiting the growth of Leishmania donovani, a parasitic protozoan. This research is vital for developing new treatments for leishmaniasis, a significant health concern in many parts of the world (Suleman et al., 2014).

Future Directions

Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .

properties

IUPAC Name

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLPLHMJDGCNY-QLABQVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.